molecular formula C12H13N3O B7854664 6-amino-2-(2-phenylethyl)-1H-pyrimidin-4-one

6-amino-2-(2-phenylethyl)-1H-pyrimidin-4-one

Cat. No.: B7854664
M. Wt: 215.25 g/mol
InChI Key: GWHKMKIYHGRORS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride typically involves the reaction of 2,3’-bipyridine with 1-methyl-2-piperidinium chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

    Reduction: It can also be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different bipyridinium derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium dichloride
  • 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium bromide

Uniqueness

5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

6-amino-2-(2-phenylethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-8-12(16)15-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHKMKIYHGRORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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